Fmoc-Glu(OAll)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

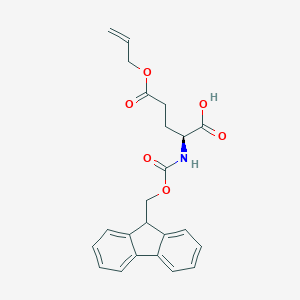

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427066 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133464-46-7 | |

| Record name | Fmoc-Glu(OAll)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(OAll)-OH: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-L-glutamic acid γ-allyl ester, commonly known as Fmoc-Glu(OAll)-OH. This glutamic acid derivative is a critical building block in modern peptide synthesis, offering unique advantages in the construction of complex peptides and peptidomimetics through orthogonal protection strategies.

Core Chemical Properties and Structure

This compound is a white, powdered solid at room temperature. Its structure is characterized by three key functional components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a free α-carboxylic acid, and an allyl ester protecting the γ-carboxyl group of the glutamic acid side chain.

Chemical Structure

The chemical structure of this compound is depicted below:

Synonyms: Fmoc-L-glutamic acid 5-allyl ester, N-Fmoc-L-glutamic acid gamma-allyl ester[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the following table for easy reference and comparison.

| Property | Value | References |

| CAS Number | 133464-46-7 | [1][2] |

| Molecular Formula | C₂₃H₂₃NO₆ | |

| Molecular Weight | 409.43 g/mol | |

| Melting Point | 122 - 128 °C | |

| Appearance | White Powder | |

| Solubility | Soluble in Methanol and DMF | |

| Optical Activity | [α]20/D −16.5±2°, c = 1% in DMF | |

| Storage Temperature | 2-8°C |

The Power of Orthogonal Protection in Peptide Synthesis

This compound is a prime example of an amino acid derivative designed for a three-dimensional orthogonal protection strategy in solid-phase peptide synthesis (SPPS). This strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites within a peptide sequence while it is still attached to the solid support.

The three dimensions of orthogonality in a peptide containing this compound are:

-

Fmoc Group (Base-Labile): Protects the α-amino group and is removed by a mild base, typically a solution of piperidine (B6355638) in DMF, at each step of peptide chain elongation.

-

Allyl Ester (Organometallic-Labile): Protects the γ-carboxyl group of the glutamic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu-based side-chain protecting group removal. The allyl group is selectively cleaved using a palladium(0) catalyst.

-

Acid-Labile Groups (e.g., tBu, Trt, Pbf): These groups are often used to protect other amino acid side chains and are removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).

This orthogonal approach is instrumental in the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications.

Experimental Protocols

The following sections detail key experimental methodologies involving this compound.

General Protocol for Fmoc-SPPS using this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with N,N-Dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add an excess of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA) (8 equivalents), to the amino acid solution to activate the carboxylic acid.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates the absence of free primary amines and a successful coupling.

4. Washing:

-

After successful coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Allyl Ester Side-Chain

The selective removal of the allyl group from the glutamic acid side chain is a key application of this building block, enabling on-resin modifications like cyclization or branching.

1. Resin Preparation:

-

The peptide-resin containing the this compound residue is washed and dried under vacuum.

2. Deprotection Cocktail Preparation:

-

Prepare a solution containing a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (B129415) (PhSiH₃), in an appropriate solvent like dichloromethane (B109758) (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.

3. Allyl Cleavage Reaction:

-

Add the deprotection cocktail to the peptide-resin.

-

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Agitate the reaction mixture at room temperature for a specified period, usually ranging from 30 minutes to a few hours.

-

The progress of the deprotection can be monitored by HPLC analysis of a small, cleaved sample of the peptide-resin.

4. Post-Cleavage Washing:

-

After complete deprotection, the resin is thoroughly washed with DMF and other solvents to remove the palladium catalyst and scavenger byproducts.

-

The newly exposed carboxylic acid on the glutamic acid side chain is now available for further chemical modification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of processes involving this compound in peptide synthesis.

References

Fmoc-Glu(OAll)-OH molecular weight and formula

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of Fmoc-L-Glu(OAll)-OH (N-α-Fmoc-L-glutamic acid γ-allyl ester), a key building block in peptide synthesis. It details the compound's physicochemical properties and its primary application.

Physicochemical Properties

Fmoc-Glu(OAll)-OH is a derivative of L-glutamic acid used extensively in Fmoc solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group provides temporary protection of the alpha-amino group, while the allyl ester protects the side-chain carboxylic acid. This orthogonal protection scheme allows for selective deprotection, a critical feature in the synthesis of complex peptides.[3]

The key quantitative data for this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₃NO₆ | [4][5][6] |

| Molecular Weight | 409.43 g/mol | [4][5][6] |

| CAS Number | 133464-46-7 | [4][5][6] |

| Appearance | White powder or crystalline powder | [7] |

| Melting Point | 122 - 128 °C | [8] |

| Storage Temperature | 2 - 8 °C | [1][2][7] |

Core Structure and Functionality

The structure of this compound consists of three primary functional components: the L-glutamic acid backbone, the N-terminal Fmoc protecting group, and the γ-carboxyl allyl ester protecting group. This arrangement is crucial for its function in peptide synthesis.

Experimental Protocols & Applications

Primary Application: Peptide Synthesis

This compound is a standard reagent for introducing a glutamic acid residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[1][2] The allyl group is an orthogonal protecting group to the acid-labile side-chain protectors (like Boc or tBu) and the base-labile Fmoc group.[3]

General Experimental Workflow: Deprotection

Detailed experimental protocols are highly dependent on the specific peptide sequence, the solid support used, and the scale of the synthesis. However, a generalized workflow for the selective deprotection of the allyl group is provided below. This step is typically performed to allow for on-resin modification of the glutamic acid side-chain, such as lactam bridge formation.

Protocol for Allyl Group Removal:

-

Resin Swelling: The peptide-bound resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Reagent Preparation: A solution of a scavenger, typically phenylsilane (B129415) (PhSiH₃), is prepared in an anhydrous, deoxygenated solvent like DCM.

-

Catalyst Addition: The palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the scavenger solution.[3] The solution is mixed until the catalyst dissolves.

-

Reaction: The catalyst/scavenger solution is added to the reaction vessel containing the resin. The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and agitated at room temperature for a specified time (e.g., 1-2 hours).

-

Washing: Following the reaction, the resin is extensively washed with solvents such as DCM, DMF, and isopropanol (B130326) (IPA) to remove the catalyst, cleaved protecting group, and scavenger byproducts.

-

Verification: A small sample of the resin may be cleaved and analyzed via HPLC and Mass Spectrometry to confirm the complete removal of the allyl group.

This deprotection leaves the side-chain carboxyl group of the glutamic acid residue free for subsequent chemical modifications while the rest of the peptide remains fully protected on the solid support.

References

- 1. This compound ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CAS#:133464-46-7 | Chemsrc [chemsrc.com]

The Strategic Role of Fmoc-Glu(OAll)-OH in Modern Peptide Biochemistry

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(OAll)-OH, or N-α-Fmoc-L-glutamic acid γ-allyl ester, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of the glutamic acid side chain, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates. This guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Core Principles and Applications

This compound is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group of the side chain is protected by an allyl (All) ester. This arrangement is central to its utility in orthogonal peptide synthesis strategies.

The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine, typically piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. Conversely, the allyl ester is stable to the basic conditions used for Fmoc deprotection and to the acidic conditions often used to cleave the completed peptide from the solid support. This stability allows for the selective deprotection of the gamma-carboxyl group at any desired stage of the synthesis.

The primary applications of this compound stem from this orthogonal deprotection capability:

-

Synthesis of Lactam-Bridged Peptides: On-resin deallylation of the glutamic acid side chain exposes a free carboxyl group. This group can then be coupled with a deprotected amino group elsewhere in the peptide sequence (e.g., from a lysine (B10760008) or ornithine residue) to form a cyclic lactam bridge. This conformational constraint is a widely used strategy to enhance the biological activity, stability, and receptor selectivity of peptides.[1]

-

Branched Peptides: The deprotected gamma-carboxyl group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.

-

Peptide Conjugation: The exposed carboxyl group can be functionalized with various molecules, such as fluorescent labels, cytotoxic drugs for targeted delivery, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.

-

Head-to-Tail Cyclic Peptides: this compound can be anchored to the resin via its side chain, leaving the alpha-carboxyl group free for peptide elongation. Subsequent deallylation and on-resin cyclization can yield head-to-tail cyclic peptides.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical for the successful synthesis of complex peptides. While specific yields can be sequence-dependent, the following table summarizes typical quantitative data associated with the use of this compound and related allyl-protected amino acids.

| Parameter | Reagents and Conditions | Typical Yield/Efficiency | Reference |

| Purity of this compound | High-Performance Liquid Chromatography (HPLC) | ≥96.0% | [2][3] |

| Fmoc Deprotection | 20% Piperidine in DMF | Quantitative | [1] |

| Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM/DMF | >98% | [4] |

| Allyl Deprotection (Optimized) | Pd(PPh₃)₄, Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) | Quantitative | |

| Microwave-Assisted Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DMF, 38°C | >98% in 2 x 5 min | |

| On-Resin Lactam Bridge Formation | HBTU/HOBt or PyBOP/DIEA | High (Sequence Dependent) |

Experimental Protocols

Standard Fmoc-SPPS Coupling of this compound

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5-20 minutes at room temperature.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 eq.), to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

-

Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

On-Resin Deprotection of the Allyl Group

-

Resin Preparation: Swell the peptide-resin containing the this compound residue in an appropriate solvent like DCM or a DCM/DMF mixture.

-

Reagent Preparation: Prepare a solution of the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.35 equivalents), and a scavenger in the reaction solvent. Phenylsilane (PhSiH₃) (10-25 equivalents) or dimethylamine borane (Me₂NH·BH₃) (40 equivalents) are effective scavengers.

-

Deprotection Reaction: Add the reagent solution to the resin and agitate at room temperature. Reaction times can vary from 20-40 minutes with Me₂NH·BH₃ to several hours with PhSiH₃. The reaction is often repeated to ensure complete deprotection.

-

Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate (B1195824) in DMF) to remove residual palladium, and finally with DMF and DCM.

On-Resin Lactam Bridge Formation

-

Selective Deprotection:

-

Remove the N-terminal Fmoc group of the peptide chain using 20% piperidine in DMF.

-

Selectively deprotect the side chain of the amino acid that will form the other end of the lactam bridge (e.g., remove the Boc group from a Lysine residue with trifluoroacetic acid (TFA), or an Alloc group from Lys(Alloc) using the palladium-catalyzed method described above).

-

Perform the on-resin deprotection of the allyl group from the Glu(OAll) side chain as described previously.

-

-

Cyclization:

-

Swell the resin in DMF.

-

Add a solution of a coupling agent (e.g., HBTU/HOBt or PyBOP) and a base (e.g., DIEA) in DMF to the resin.

-

Allow the cyclization reaction to proceed for several hours to overnight at room temperature.

-

-

Washing: Wash the resin extensively with DMF and DCM.

Visualizations

Caption: Structure of this compound.

Caption: General SPPS workflow incorporating this compound.

Caption: Orthogonal deprotection strategy.

References

The Principle of Orthogonal Protection: A Technical Guide to Fmoc-Glu(OAll)-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The concept of orthogonal protection, where different classes of protecting groups can be removed under distinct, non-interfering conditions, provides chemists with the ultimate control over the synthetic process. This technical guide delves into the core principles of orthogonal protection, focusing on the versatile building block, Fmoc-Glu(OAll)-OH. This reagent is a prime example of how orthogonal protection strategies enable the synthesis of complex peptides, such as cyclic and branched structures, which are of significant interest in drug discovery and development.

The Core Principle: Orthogonality in Peptide Chemistry

Orthogonal protection is a strategy that employs multiple, independent protecting groups in a single synthetic route.[1] Each protecting group is stable to the deprotection conditions of the others, allowing for the selective unmasking of a specific functional group for subsequent reaction. In the context of Solid-Phase Peptide Synthesis (SPPS), this principle is fundamental for synthesizing peptides with modified side chains, cyclizations, or branches.[2][3]

The most widely adopted strategy in SPPS is the Fmoc/tBu approach. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are typically protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[4][5] The introduction of a third, orthogonally protected amino acid, such as this compound, expands the synthetic possibilities. The allyl (All) ester protecting the side-chain carboxyl group of glutamic acid is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu-based group removal. The allyl group is selectively cleaved using a palladium(0) catalyst.

This three-dimensional orthogonality (base-labile, acid-labile, and metal-catalyzed cleavage) allows for precise, stepwise manipulation of the peptide structure on the solid support.

Figure 1: Principle of orthogonal protection in Fmoc-based peptide synthesis.

Data Presentation: A Comparative Overview of Deprotection Conditions

The key to the successful application of this compound lies in the distinct conditions required for the removal of the Fmoc and OAll protecting groups. The following tables summarize the typical deprotection conditions, providing a clear comparison for experimental design.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reagent | 20% Piperidine (B6355638) in DMF | 50% Piperidine in DMF | 2% DBU / 2% Piperidine in DMF |

| Reaction Time | 2 x 10 minutes | 1 x 20 minutes | 1 x 7 minutes |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Monitoring | UV absorbance at 301 nm (dibenzofulvene-piperidine adduct) | UV absorbance at 301 nm | UV absorbance at 301 nm |

| Washing | Extensive washing with DMF to remove piperidine and adduct | Extensive washing with DMF | Extensive washing with DMF |

| Table 1: Typical Conditions for Nα-Fmoc Group Deprotection in SPPS. |

| Parameter | Condition 1 | Condition 2 (Microwave-assisted) |

| Catalyst | Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) | Pd(PPh₃)₄ |

| Scavenger | Phenylsilane (B129415) (PhSiH₃) | Phenylsilane (PhSiH₃) |

| Solvent | Dichloromethane (DCM) or a mixture of DMF/DCM | Dimethylformamide (DMF) |

| Reaction Time | 2 x 30 minutes | 2 x 5 minutes |

| Temperature | Room Temperature | 38°C |

| Washing | Wash with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues. | Wash with DMF and a chelating agent solution. |

| Table 2: Typical Conditions for Side-Chain OAll Group Deprotection in SPPS. |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the selective deprotection of the Fmoc and OAll groups in the context of SPPS.

Selective Deprotection of the Nα-Fmoc Group

This protocol describes the removal of the Fmoc group from the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

-

DMF for washing

-

Solid-phase synthesis vessel

Methodology:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 10 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

Selective Deprotection of the γ-OAll Group from a Glutamic Acid Side Chain

This protocol details the palladium(0)-catalyzed removal of the allyl protecting group from the side chain of a glutamic acid residue.

Materials:

-

Peptide-resin containing a Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DMF/DCM

-

Washing solvents: DCM, DMF

-

Palladium scavenging solution: 0.5% (w/v) sodium diethyldithiocarbamate in DMF

-

Inert atmosphere (Argon or Nitrogen)

-

Solid-phase synthesis vessel

Methodology:

-

Swell the peptide-resin in anhydrous DCM for 30-60 minutes.

-

In a separate vial, prepare the deprotection cocktail under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.25 equivalents) and phenylsilane (e.g., 24 equivalents) in anhydrous DCM or a DMF/DCM mixture.

-

Drain the swelling solvent from the resin.

-

Add the freshly prepared deprotection cocktail to the resin.

-

Agitate the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Drain the reaction mixture.

-

Repeat steps 4-6 with a fresh portion of the deprotection cocktail.

-

Wash the resin extensively with DCM (5-7 times) followed by DMF (5-7 times).

-

To remove residual palladium catalyst, wash the resin with the palladium scavenging solution (2 x 15 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (5-7 times).

-

The resin with the deprotected glutamic acid side chain is now ready for subsequent modification (e.g., cyclization or branching).

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of this compound.

Figure 2: Standard workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Figure 3: Workflow for on-resin cyclization using this compound and a corresponding Alloc-protected amino acid.

Conclusion

The principle of orthogonal protection is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and biologically relevant molecules. This compound is a powerful tool in the peptide chemist's arsenal, providing a gateway to the construction of cyclic and branched peptides through a reliable and well-established orthogonal protection strategy. A thorough understanding of the distinct deprotection chemistries and adherence to optimized protocols are essential for leveraging the full potential of this versatile building block in research, and the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and precise assembly of amino acids into complex chains. This technique, pioneered by Nobel Laureate R. Bruce Merrifield, anchors the growing peptide to a solid support, simplifying the purification process by allowing reagents and byproducts to be washed away after each step.[1][2] The most prevalent method in modern peptide synthesis is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, favored for its mild reaction conditions which preserve the integrity of the final peptide.[3][4] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for successful Fmoc-SPPS.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The core of the Fmoc-SPPS cycle consists of four main steps: deprotection, washing, coupling, and washing. The use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains forms the basis of the orthogonal protection strategy in Fmoc-SPPS.

Key Chemical Reactions

The success of Fmoc-SPPS relies on two fundamental chemical reactions:

-

Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. This is typically achieved using a mild base, most commonly a 20% solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, resulting in a free amine ready for the next coupling step.

-

Peptide Coupling: The formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Fmoc-protected amino acid. A variety of coupling reagents are available to facilitate this reaction, with aminium/uronium and phosphonium (B103445) salts being the most common.

The Fmoc-SPPS Workflow

The entire process of synthesizing a peptide via Fmoc-SPPS can be broken down into a series of sequential stages, from initial resin preparation to the final purification of the cleaved peptide.

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Condition |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 0.7 - 1.0 | Strong acid (e.g., 95% TFA) |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | 1.0 - 2.0 | Mild acid (e.g., 1-5% TFA in DCM) |

| Rink Amide Resin | Rink Amide | Amide | 0.7 - 1.0 | Strong acid (e.g., 95% TFA) |

Table 2: Common Coupling Reagents

| Reagent | Type | Advantages |

| HBTU/TBTU | Aminium/Uronium | Well-suited for most standard couplings. |

| HATU | Aminium/Uronium | Highly efficient, especially for difficult couplings. |

| PyBOP | Phosphonium | Cleaner reactions, avoids guanidinylation side reaction. |

| DIC/HOBt | Carbodiimide/Additive | Minimizes racemization, good for base-sensitive couplings. |

| COMU | Aminium/Uronium | Oxyma-based, safer alternative to HOBt-containing reagents. |

Table 3: Overall Yield Based on Coupling Efficiency

The theoretical overall yield of a peptide is a product of the efficiency of each coupling and deprotection step.

| Stepwise Efficiency | Overall Yield for a 10-mer Peptide | Overall Yield for a 20-mer Peptide |

| 97% | 73.7% | 54.4% |

| 99% | 90.4% | 81.8% |

| 99.5% | 95.1% | 90.5% |

| 99.9% | 99.0% | 98.0% |

Experimental Protocols

Resin Preparation and Swelling

Objective: To prepare the resin for the first amino acid coupling by ensuring its reactive sites are accessible.

Methodology:

-

Weigh the desired amount of resin (typically 100-250 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.

-

Add a suitable solvent (e.g., Dichloromethane (DCM) for polystyrene-based resins or DMF for PEG-PS resins) to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

First Amino Acid Loading on Wang Resin

Objective: To covalently attach the first Nα-Fmoc protected amino acid to the resin.

Methodology:

-

Swell the Wang resin in DMF as described above.

-

In a separate vial, dissolve the first Fmoc-amino acid (2-5 equivalents relative to the resin loading capacity) and an activating agent like HOBt (2-5 equivalents) in DMF.

-

Add a coupling agent such as DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Agitate the mixture at room temperature for 2-4 hours.

-

After the coupling is complete, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin under vacuum.

The Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Caption: The core Fmoc-SPPS cycle for peptide chain elongation.

a. Fmoc Deprotection

Methodology:

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.

-

Agitate the mixture for an initial 1-3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution.

b. Washing

Methodology:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

c. Amino Acid Coupling (using HBTU/DIEA)

Methodology:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

After coupling, drain the solution.

d. Washing

Methodology:

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Monitoring the Coupling Reaction: The Kaiser Test

Objective: To qualitatively determine the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Methodology:

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads thoroughly with ethanol.

-

Add 2-3 drops of each of the following three solutions in order:

-

Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.

-

Solution B: 80% (w/v) phenol (B47542) in ethanol.

-

Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.

-

-

Heat the sample at 100°C for 5 minutes.

-

Observe the color of the beads:

-

Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

-

Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

-

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.

Methodology:

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 1.5 to 4 hours.

-

Filter the mixture to separate the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification

Objective: To isolate the crude peptide from the cleavage cocktail and purify it.

Methodology:

-

Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

-

The peptide will precipitate as a white solid.

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum to obtain the crude product.

-

Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Signaling Pathways and Logical Relationships

Mechanism of Fmoc Deprotection

Caption: Mechanism of Fmoc deprotection by piperidine.

Common Challenges and Troubleshooting

While Fmoc-SPPS is a robust technique, several challenges can arise.

-

Incomplete Coupling: Can be caused by steric hindrance of amino acids or peptide aggregation. This can be addressed by double coupling, using more potent coupling reagents, or elevating the reaction temperature.

-

Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder reagent accessibility. Using specialized resins, chaotropic agents, or pseudoproline dipeptides can mitigate this issue.

-

Racemization: The loss of stereochemical integrity at the α-carbon can occur, especially with certain amino acids like Cysteine and Histidine. Using coupling additives like HOBt or Oxyma Pure can suppress racemization.

-

Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to a mixture of α- and β-peptides. The addition of HOBt to the deprotection solution can reduce this side reaction.

-

Side Reactions During Cleavage: Scavengers are added to the cleavage cocktail to quench reactive cationic species generated during the removal of side-chain protecting groups, preventing side reactions like the alkylation of sensitive residues.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that is central to modern peptide research and drug development. A thorough understanding of its core principles, from the selection of appropriate materials to the optimization of reaction conditions, is essential for the successful synthesis of high-purity peptides. By carefully controlling the synthesis parameters and employing appropriate troubleshooting strategies, researchers can efficiently produce a wide array of peptides for diverse applications.

References

The Strategic Application of Allyl Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Among the diverse arsenal (B13267) of protective moieties, allyl-based protecting groups have carved a significant niche, offering a unique layer of orthogonality that is indispensable for the synthesis of modified peptides, including cyclic and branched architectures. This technical guide provides a comprehensive overview of the role of allyl protecting groups in peptide chemistry, detailing their introduction, cleavage, and strategic application, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups, primarily the allyl (All) group for carboxylic acids and hydroxyl groups, and the allyloxycarbonyl (Alloc) group for amines, offer a distinct advantage in peptide synthesis due to their stability under both acidic and basic conditions typically used for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, respectively.[1] This orthogonality is the cornerstone of their utility, enabling the selective deprotection of specific functional groups on the peptide chain while it is still attached to the solid support. This selective deprotection is a prerequisite for on-resin modifications such as cyclization, branching, and the attachment of labels or other moieties.[2][3]

Allyl protecting groups can be used for the side-chain protection of a variety of amino acids.[4][5] For instance, the carboxylic acid side chains of aspartic acid and glutamic acid can be protected as allyl esters (e.g., Fmoc-Asp(OAll)-OH). The amino group on the side chain of lysine (B10760008) is commonly protected as an Alloc derivative (e.g., Fmoc-Lys(Alloc)-OH). Additionally, the hydroxyl groups of serine and threonine, and the thiol group of cysteine can also be protected using allyl-based strategies.

Quantitative Data on Allyl Deprotection

The removal of allyl protecting groups is most commonly achieved through palladium(0)-catalyzed allylic cleavage in the presence of a nucleophilic scavenger. The efficiency of this deprotection is influenced by several factors, including the choice of palladium catalyst, the scavenger, solvent, and reaction temperature. Below are tables summarizing quantitative data for various deprotection conditions.

| Catalyst | Catalyst Loading (eq.) | Scavenger | Scavenger (eq.) | Solvent | Time | Temperature | Purity/Yield | Reference |

| Pd(PPh₃)₄ | 0.1 - 0.3 | Phenylsilane (B129415) (PhSiH₃) | 5 - 25 | CH₂Cl₂ or DMF | 2 x 45 min | Room Temp. | High | |

| Pd(PPh₃)₄ | 0.25 | Phenylsilane (PhSiH₃) | 24 | DCM | 2 x 30 min | Room Temp. | >95% | |

| Pd(PPh₃)₄ | 1 | Borane dimethylamine (B145610) complex | 2 | DCM | 1 h | Room Temp. | 85% (crude) | |

| Pd(PPh₃)₄ | 0.1 - 0.3 | Morpholine | 5 - 10 | CH₂Cl₂ | 2 x 10-30 min | Room Temp. | Not specified | |

| Pd(PPh₃)₄ | Not specified | Phenylsilane (PhSiH₃) | Not specified | DMF | 2 x 5 min | 38°C (Microwave) | >98% |

Table 1: Comparison of Palladium-Catalyzed Allyl/Alloc Deprotection Conditions. This table provides a comparative overview of various conditions for the removal of allyl and Alloc protecting groups, highlighting the catalyst, scavenger, reaction time, and efficiency.

Experimental Protocols

Synthesis of Fmoc-Lys(Alloc)-OH

This protocol describes a common method for the synthesis of Nα-Fmoc-Nε-Alloc-lysine, a key building block for incorporating a selectively cleavable protecting group on the lysine side chain.

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium carbonate

-

Allyl chloroformate

-

Thioacetamide

-

Fmoc-succinimide (Fmoc-OSu)

-

Dioxane

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether

-

Hydrochloric acid (HCl)

Procedure:

-

Copper Complex Formation: Dissolve L-Lysine hydrochloride and copper(II) sulfate pentahydrate in water. Add a solution of sodium carbonate to precipitate the copper complex of lysine.

-

Alloc Protection: Suspend the copper-lysine complex in a mixture of water and dioxane. Cool the mixture to 0°C and add allyl chloroformate dropwise while maintaining the pH at 9 with the addition of sodium carbonate solution. Allow the reaction to stir overnight at room temperature.

-

Copper Removal: Acidify the reaction mixture with HCl to pH 2 and add thioacetamide. Heat the mixture to precipitate copper sulfide. Filter off the precipitate and adjust the pH of the filtrate to 7.

-

Fmoc Protection: To the aqueous solution of Lys(Alloc), add dioxane and cool to 0°C. Add a solution of Fmoc-OSu in dioxane dropwise. Allow the reaction to stir overnight at room temperature.

-

Work-up and Purification: Acidify the reaction mixture with HCl and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and crystallize the product from a mixture of dichloromethane (B109758) and petroleum ether to yield Fmoc-Lys(Alloc)-OH.

On-Resin Allyl/Alloc Deprotection

This protocol outlines a general procedure for the removal of allyl and Alloc protecting groups from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin with allyl/Alloc protection

-

Dichloromethane (DCM), anhydrous

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Argon or Nitrogen gas

-

0.5% (w/v) Sodium N,N-diethyldithiocarbamate in DMF

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM for 20-30 minutes under an inert atmosphere (Argon or Nitrogen).

-

Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in anhydrous DCM.

-

Deprotection Reaction: Add the Pd(PPh₃)₄ solution to the swollen resin, followed by the addition of phenylsilane (25 equivalents).

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature for 45 minutes. Repeat this step once.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (6 x 15 min).

-

Palladium Scavenging: Wash the resin with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF (2 x 15 min) to remove residual palladium.

-

Final Washing: Wash the resin with DMF (5x) and then with DCM (5x). The resin is now ready for the next step, such as on-resin cyclization or branching.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the principle of the three-dimensional orthogonal protection strategy in solid-phase peptide synthesis (SPPS), which is crucial for the synthesis of complex peptides.

References

- 1. fiveable.me [fiveable.me]

- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 3. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 4. Allyl-based groups for side-chain protection of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allyl-based groups for side-chain protection of amino-acids. | Semantic Scholar [semanticscholar.org]

Fmoc-L-glutamic acid 5-allyl ester synthesis basics

An In-Depth Technical Guide to the Synthesis of Fmoc-L-glutamic acid 5-allyl ester

Core Synthesis Principles and Applications

Fmoc-L-glutamic acid 5-allyl ester, also known as Fmoc-Glu(OAll)-OH, is a crucial building block in modern peptide synthesis and drug development.[1][2][3] Its utility stems from the orthogonal protection strategy it enables. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent, while the γ-allyl ester on the side chain is stable to these conditions.[1] Conversely, the allyl ester can be selectively cleaved under mild conditions using a palladium(0) catalyst, without affecting the Fmoc group or other acid-labile protecting groups commonly used in peptide synthesis.[1][4][5] This orthogonal characteristic is highly advantageous for the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.[1]

The primary application of Fmoc-L-glutamic acid 5-allyl ester is in solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence allows for the selective deprotection of the γ-carboxyl group on the glutamic acid residue while the peptide is still attached to the solid support. This enables on-resin modifications such as amidation, esterification, or the formation of lactam bridges for peptide cyclization.[1]

Physicochemical and Handling Data

Proper handling and storage of Fmoc-L-glutamic acid 5-allyl ester are essential to maintain its integrity and reactivity. The following table summarizes its key physicochemical properties and recommended storage conditions.

| Property | Value |

| CAS Number | 133464-46-7 |

| Molecular Formula | C₂₃H₂₃NO₆ |

| Molecular Weight | 409.43 g/mol [6] |

| Appearance | White to off-white powder[1] |

| Purity (HPLC) | ≥96.0%[7] |

| Optical Rotation | [α]²⁰/D −16.5±2°, c = 1% in DMF[7] |

| Storage Temperature | 2-8°C[7] |

Synthetic Pathway Overview

This proposed synthesis involves three main stages:

-

Protection of the starting material: This involves the protection of the N-terminus of L-glutamic acid with an Fmoc group and the α-carboxyl group with a suitable protecting group, such as a tert-butyl ester.

-

Selective γ-esterification: The free γ-carboxyl group is then esterified with allyl alcohol using a Mitsunobu reaction.

-

Deprotection of the α-carboxyl group: The protecting group on the α-carboxyl group is selectively removed to yield the final product.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthetic workflow for Fmoc-L-glutamic acid 5-allyl ester.

Experimental Protocol: A Guided Synthesis

The following is a detailed experimental protocol for the synthesis of Fmoc-L-glutamic acid 5-allyl ester, adapted from a similar synthesis.[2][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials:

-

Fmoc-L-glutamic acid α-tert-butyl ester

-

Triphenylphosphine (B44618) (PPh₃)

-

Allyl alcohol

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Celite

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

Step 1: γ-Allyl Esterification via Mitsunobu Reaction

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-glutamic acid α-tert-butyl ester (1 equivalent) in anhydrous THF.

-

Add triphenylphosphine (1.3 equivalents) and allyl alcohol (1.3 equivalents) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add diisopropylazodicarboxylate (DIAD) (1.3 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product, Fmoc-L-Glu(OAll)-OtBu, can be purified by flash chromatography on silica gel.

Step 2: Deprotection of the α-tert-butyl ester

-

Dissolve the purified Fmoc-L-Glu(OAll)-OtBu from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 or 4:1 v/v solution).

-

Stir the solution at room temperature for 2-3 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization or flash chromatography to yield the final product, Fmoc-L-glutamic acid 5-allyl ester.

Quantitative Data from a Model Reaction

The following table summarizes the quantitative data from the Mitsunobu esterification of a similar substrate, N-Boc-L-glutamic acid α-tert-butyl ester, which can serve as a reference for the proposed synthesis.[2][10]

| Parameter | Value |

| Starting Material | N-Boc-L-glutamic acid α-tert-butyl ester (2.21 mmol) |

| Triphenylphosphine | 2.94 mmol (1.33 eq) |

| Allyl alcohol | 2.94 mmol (1.33 eq) |

| DIAD | 2.94 mmol (1.33 eq) |

| Solvent | Anhydrous THF (11 mL) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 3 hours |

| Yield | 71% (for the analogous Boc-protected compound) |

Logical Relationships in Orthogonal Deprotection

The key advantage of Fmoc-L-glutamic acid 5-allyl ester in peptide synthesis is the ability to selectively deprotect either the N-terminus or the side chain. The following diagram illustrates the logical flow of these deprotection strategies.

Caption: Orthogonal deprotection strategies for this compound in SPPS.

References

- 1. China Fmoc-L-glutamic Acid 5-allyl Ester丨CAS 133464-46-7 Manufacturers Suppliers Factory [leapchem.com]

- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. This compound [cem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. This compound = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core of Fmoc Deprotection: A Technical Guide

For researchers, scientists, and professionals in drug development, a deep understanding of the 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection mechanism is fundamental to successful solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the core chemical processes, quantitative comparisons of common deprotection reagents, detailed experimental protocols, and a visual representation of the key mechanisms.

The Core Mechanism: A Base-Mediated Elimination

The removal of the Fmoc protecting group is a critical step in the iterative process of peptide chain elongation in SPPS.[1] This process is achieved through a base-mediated β-elimination reaction.[1][2] The most commonly employed reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3]

The reaction proceeds in two main steps:

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2][4] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion.[5]

-

β-Elimination: The unstable carbamate (B1207046) intermediate rapidly undergoes a β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2][6]

Dibenzofulvene is a highly reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to an irreversible and undesirable side product.[2] To prevent this, a secondary amine like piperidine is used in excess. Piperidine acts not only as the deprotecting agent but also as a scavenger, trapping the DBF to form a stable dibenzofulvene-piperidine adduct.[2][4] This adduct has a characteristic UV absorbance, which is often utilized to monitor the reaction's progress.[1]

Quantitative Comparison of Deprotection Reagents

While piperidine is the most prevalent deprotection reagent, several alternatives are employed to mitigate side reactions or address specific challenges in peptide synthesis. The choice of base can significantly impact deprotection efficiency and the formation of byproducts.

| Reagent(s) | Concentration | Solvent | Deprotection Time | Key Considerations |

| Piperidine (PP) | 20% (v/v) | DMF | 3-10 minutes (typically 2 cycles) | Standard reagent; can cause aspartimide formation and racemization in sensitive sequences.[7][8] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to Piperidine | Similar efficacy to piperidine, may offer reduced side reactions in some cases.[4][7] |

| Piperazine (B1678402) (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | Similar to Piperidine | Less basic and nucleophilic than piperidine, can reduce aspartimide formation.[4][7][9] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Shorter than Piperidine | Strong, non-nucleophilic base; effective at low concentrations but can increase the risk of side reactions if not used with a scavenger.[2][7][10] |

| DBU / Piperidine | 2% (w/v) DBU, 2% (w/v) Piperidine | DMF | 5-10 minutes | DBU acts as the primary deprotecting agent, while piperidine scavenges the DBF byproduct.[7] |

| DBU / Piperazine | 2% (v/v) DBU, 5% (w/v) Piperazine | NMP | Shorter than Piperidine | Can significantly reduce diketopiperazine (DKP) formation compared to piperidine.[11] |

| Pyrrolidine | Not specified | Green Solvents (e.g., NBP) | Shorter than Piperidine | Shows increased side-product formation (DKP, aspartimide) in prone sequences.[12] |

| Sodium Hydroxide (NaOH) | 0.25 M | Methanol/Water (1:1 v/v) | ~20 minutes | Used for Fmoc quantification on biomaterials, not for SPPS.[13] |

Deprotection Kinetics with Piperidine at Various Concentrations [14]

| Piperidine Concentration (v/v in DMF) | Fmoc Removal after 1 min | Fmoc Removal after 3 min | Fmoc Removal after 5 min |

| 1% | Incomplete | 33.4% | 49.6% |

| 2% | 12.9% | 63.3% | 87.9% |

| 5% | Incomplete | >99% | >99% |

Common Side Reactions and Mitigation Strategies

The basic conditions required for Fmoc deprotection can promote several undesirable side reactions, impacting the purity and yield of the final peptide.

-

Aspartimide Formation: This intramolecular cyclization occurs at aspartic acid (Asp) residues, particularly in Asp-Gly or Asp-Ser sequences, leading to the formation of a succinimide (B58015) ring.[7][8] This can result in racemization and the formation of β- and iso-aspartyl peptides. Mitigation strategies include using less basic deprotection reagents like piperazine or adding a weak acid such as 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.[7][9]

-

Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is especially problematic for sequences containing proline or glycine.[7][15] Using alternative deprotection cocktails like 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation.[11]

-

Racemization: Epimerization of optically active amino acids can occur under basic conditions, particularly for residues like cysteine and histidine.[7] Shorter deprotection times and the use of milder bases can help minimize this side reaction.[10]

Experimental Protocols

Standard Fmoc Deprotection Protocol (Manual SPPS)

This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.

Materials:

-

Peptide-resin with an N-terminal Fmoc-protected amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

-

First Deprotection: Add the deprotection solution to the resin and agitate gently for 3-5 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This method allows for the quantification of the resin loading or the confirmation of deprotection completion by measuring the absorbance of the released dibenzofulvene-piperidine adduct.

Materials:

-

Sample of dried peptide-resin (approx. 1-2 mg)

-

20% (v/v) piperidine in DMF

-

UV-Vis spectrophotometer

-

Quartz cuvette (e.g., 1 cm path length)

Procedure:

-

Accurately weigh a small amount of the dried peptide-resin.

-

Prepare a blank solution of 20% piperidine in DMF and use it to zero the spectrophotometer at a wavelength of approximately 300 nm (the adduct has absorbance maxima around 290 nm and 301 nm).[14][17]

-

Add the weighed resin to a known volume of the 20% piperidine in DMF solution in a quartz cuvette.

-

Allow the deprotection reaction to proceed for at least 5 minutes to ensure complete Fmoc removal.

-

Measure the absorbance of the solution at ~300 nm.

-

The resin loading can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 300 nm.[17]

Visualizing the Mechanisms

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Caption: The core mechanism of Fmoc deprotection by piperidine.

Caption: Common side reactions initiated during Fmoc deprotection.

Caption: Workflow for monitoring Fmoc deprotection via UV-Vis spectroscopy.

References

- 1. fiveable.me [fiveable.me]

- 2. peptide.com [peptide.com]

- 3. genscript.com [genscript.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

Fmoc-Glu(OAll)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research and development outcomes.

Core Properties and Specifications

This compound is a derivative of glutamic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the side chain, enabling the synthesis of complex peptides, including cyclic and branched structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133464-46-7 | [1][2] |

| Molecular Formula | C₂₃H₂₃NO₆ | [1][2] |

| Molecular Weight | 409.43 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity (typical) | ≥96.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in peptide synthesis. While extensive quantitative stability data for the isolated compound under various stress conditions is not widely published, its stability can be inferred from its chemical structure and its behavior in well-established chemical reactions.

Chemical Stability

The key to the utility of this compound lies in the orthogonality of its protecting groups. The Fmoc group is base-labile, while the allyl ester is stable to the basic and acidic conditions typically employed in Fmoc-based SPPS.

-

Stability to Basic Conditions: The allyl ester protecting group is stable to the mild basic conditions used for Fmoc deprotection, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This allows for the sequential elongation of the peptide chain without premature cleavage of the side-chain protecting group.

-

Stability to Acidic Conditions: The allyl ester is also resistant to the strong acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl). This is commonly achieved using trifluoroacetic acid (TFA) with various scavengers.

-

Deprotection of the Allyl Group: The removal of the allyl ester requires specific catalytic conditions, most commonly using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This selective deprotection allows for on-resin modifications of the glutamic acid side chain, such as lactamization to form cyclic peptides.

Thermal and Photostability

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at the recommended storage temperatures (2-8°C). Elevated temperatures may lead to degradation, although the specific decomposition pathways and kinetics have not been publicly documented.

-

Photostability: Exposure to UV light should be minimized, as the fluorenyl group of the Fmoc protecting group is a chromophore and can be susceptible to photodegradation. It is advisable to store the compound in amber vials or otherwise protected from light.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality and stability of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and maintain long-term stability. Some suppliers recommend cold-chain transportation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent potential oxidation or degradation from atmospheric components. |

| Moisture | Keep in a tightly sealed container in a dry environment. | To prevent hydrolysis of the ester and potential degradation of the Fmoc group. |

| Light | Protect from light. | To prevent potential photodegradation of the Fmoc group. |

Handling Precautions

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While specific stability testing protocols for this compound are not published, the following are general methodologies that can be adapted for its analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

HPLC System: A standard reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for Fmoc-amino acids.

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Analysis: The purity is calculated by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

On-Resin Deprotection of the Allyl Group

Objective: To selectively remove the allyl protecting group from the glutamic acid side chain while the peptide is attached to the solid support.

Methodology:

-

Swell the peptide-resin in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or a mixture of DCM and DMF).

-

Prepare a solution of Pd(PPh₃)₄ (typically 0.2-0.5 equivalents relative to the resin loading) and a scavenger such as phenylsilane (B129415) or morpholine (B109124) in the reaction solvent.

-

Add the catalyst solution to the swollen resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Wash the resin thoroughly with the reaction solvent and then with a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium.

-

Wash the resin with DMF and DCM and proceed with the next synthetic step.

Visualizations

Caption: Chemical structure of this compound.

Caption: Potential degradation pathways for this compound.

Caption: Recommended storage and handling workflow.

Conclusion

This compound is a robust and versatile building block for peptide synthesis, offering excellent stability under standard SPPS conditions. Its proper storage and handling are essential for preserving its quality and ensuring the successful synthesis of target peptides. By adhering to the recommendations outlined in this guide, researchers can minimize the risk of degradation and achieve consistent and reliable results in their synthetic endeavors. Further studies to quantify the stability of the isolated compound under various stress conditions would be beneficial to the scientific community.

References

Methodological & Application

Application Note: Palladium-Catalyzed Deprotection of Fmoc-Glu(OAll)-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract: The allyl (All) group is a valuable side-chain protecting group for glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis (SPPS). Its key advantage lies in its orthogonality, as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins and removal of other side-chain protecting groups like t-butyl (tBu).[1][2] The selective removal of the allyl ester is achieved under very mild conditions using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[1][3][4] This strategy is widely employed for the synthesis of complex peptides, including cyclic peptides, branched peptides, and glycopeptides, by enabling on-resin modification of the unmasked carboxyl group. This document provides a detailed overview of the reaction mechanism, common experimental conditions, and comprehensive protocols for the deprotection of Fmoc-Glu(OAll)-OH.

Reaction Mechanism: The Tsuji-Trost Reaction

The palladium-catalyzed cleavage of the allyl ester proceeds via a mechanism known as the Tsuji-Trost reaction. The process is initiated by the coordination of the zerovalent palladium catalyst to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the carboxylate and forming a η³-π-allylpalladium(II) complex. A nucleophile, referred to as an "allyl scavenger," then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct. The deprotected glutamic acid side-chain is then free for subsequent chemical modifications.

Caption: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Summary of Deprotection Conditions

Successful deprotection of the allyl group depends on the careful selection of the palladium catalyst, scavenger, and solvent system. The following table summarizes various conditions reported in the literature.

| Catalyst | Scavenger(s) | Solvent(s) | Temp. | Time | Notes |

| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | Dichloromethane (B109758) (DCM) | Room Temp. | 1-2 hours | A neutral and effective scavenger compatible with Fmoc protection. |

| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) / Acetic Acid (AcOH) | Chloroform (CHCl₃) | Room Temp. | ~2 hours | A common method for on-resin deprotection. |

| Pd(PPh₃)₄ | Barbituric acid derivatives | Methanol (MeOH) or aq. 1,4-Dioxane | Room Temp. | Varies | Proceeds without affecting a wide variety of other functional groups. |

| Pd(PPh₃)₄ | Sulfinic acids (e.g., TolSO₂H) or their salts | Varies | Room Temp. | Varies | Reported to be highly effective and superior to other scavengers in certain contexts. |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid (NDMBA) | DCM | Room Temp. | 2 x 30 min | Often used in automated peptide synthesis. |

| Pd(0) | Morpholine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp. | 1-3 hours | Morpholine acts as both a scavenger and a base. |

Detailed Experimental Protocols

Safety Precaution: Palladium compounds and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: On-Resin Allyl Deprotection using Phenylsilane

This protocol is suitable for peptides synthesized on a solid support.

-

Resin Preparation:

-

Swell the peptide-resin (containing the this compound residue) in dichloromethane (DCM) for 30 minutes.

-

Drain the solvent.

-

-

Deprotection Cocktail Preparation:

-

Prepare a deprotection solution consisting of 3 eq. of Pd(PPh₃)₄ and 25 eq. of phenylsilane (PhSiH₃) relative to the resin substitution.

-

Dissolve the reagents in anhydrous DCM. The solution should be freshly prepared and may appear yellow to orange.

-

-

Deprotection Reaction:

-

Add the deprotection cocktail to the swollen resin.

-

Gently agitate the reaction vessel at room temperature for 1-2 hours. Protect the reaction from light and air by sealing the vessel and flushing with an inert gas (e.g., Argon or Nitrogen).

-

-

Washing Procedure:

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:

-

DCM (3 x 1 min)

-

0.5% v/v Diisopropylethylamine (DIPEA) in DCM (2 x 1 min)

-

0.5% w/v Sodium diethyldithiocarbamate (B1195824) in N,N-Dimethylformamide (DMF) (3 x 15 min) - This chelating wash is crucial for removing residual palladium.

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

-

-

Confirmation of Deprotection:

-

A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the complete removal of the allyl group. The peptide is now ready for the next step (e.g., on-resin cyclization or side-chain modification).